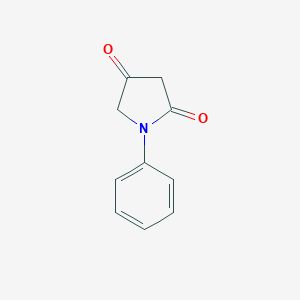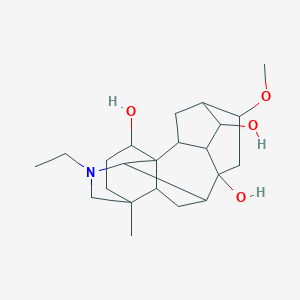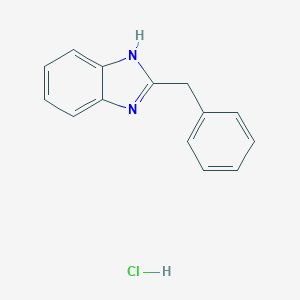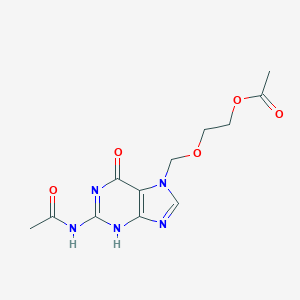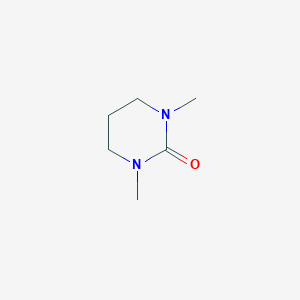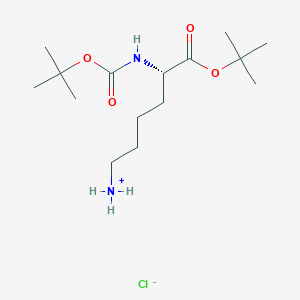
(S)-叔丁基6-氨基-2-((叔丁氧羰基)氨基)己酸盐盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a chemical compound that is often used in organic synthesis and pharmaceutical research. It is a derivative of lysine, an essential amino acid, and is commonly used as a building block in the synthesis of peptides and other complex molecules.
科学研究应用
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The process generally includes the following steps:
Protection of the amino group: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected lysine.
Esterification: The carboxyl group of the Boc-protected lysine is then esterified using an alcohol, such as methanol or ethanol, in the presence of a catalyst like sulfuric acid.
Formation of the hydrochloride salt: The resulting ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the free amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Substitution: Common reagents include carbodiimides (e.g., EDC, DCC) for peptide bond formation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Hydrolysis: Free lysine or its derivatives.
Substitution: Peptides or amides.
Reduction: Reduced forms of the compound, such as alcohols or amines.
作用机制
The mechanism of action of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride depends on its specific application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. The Boc group protects the amino group from unwanted reactions, and the ester group can be selectively hydrolyzed to introduce the amino acid into a peptide chain.
相似化合物的比较
Similar Compounds
- (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
- Nα-Acetyl-L-lysine methyl ester hydrochloride
- N-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride
Uniqueness
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to its specific tert-butyl and Boc protecting groups, which provide stability and selectivity in synthetic reactions. These features make it particularly useful in the synthesis of complex peptides and other organic molecules.
属性
CAS 编号 |
7750-45-0 |
|---|---|
分子式 |
C15H31ClN2O4 |
分子量 |
338.87 g/mol |
IUPAC 名称 |
tert-butyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H |
InChI 键 |
DZPNNJVSGWQNCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C(CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-] |
手性 SMILES |
CC(C)(C)OC(=O)[C@H](CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-] |
规范 SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl |
同义词 |
N2-[(1,1-Dimethylethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester Hydrochloride; N-Boc-lysine t-Butyl Ester Hydrochloride; Nα-(t-Butoxycarbonyl)lysine t-Butyl Ester Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


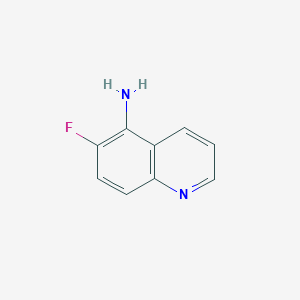
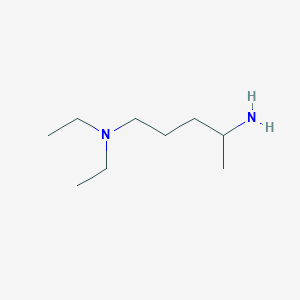
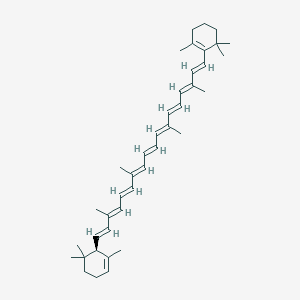
![6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B108778.png)




